Functional Antagonist Potency: PF-04418948 vs. TG4-155 in Human EP2 cAMP Assays
PF-04418948 demonstrates sub-nanomolar functional antagonism at recombinant human EP2 receptors. Direct comparison with TG4-155 in the same Schild analysis paradigm reveals PF-04418948 exhibits approximately 1.3-fold higher functional affinity (lower KB), though both compounds are high-potency EP2 antagonists [1].
| Evidence Dimension | Functional antagonist affinity (KB) at human EP2 receptor |
|---|---|
| Target Compound Data | KB = 1.8 nM |
| Comparator Or Baseline | TG4-155: KB = 2.4 nM |
| Quantified Difference | PF-04418948 KB is 1.33-fold lower (higher affinity) than TG4-155 |
| Conditions | Recombinant human EP2 receptor expressed in HEK-293 cells; inhibition of PGE2-induced cAMP accumulation; Schild regression analysis |
Why This Matters
Procurement of the higher-potency antagonist (lower KB) enables use of reduced compound concentrations in cellular assays, minimizing off-target effects and solvent toxicity while maintaining complete receptor blockade.
- [1] af Forselles KJ, Root J, Clarke T, Davey D, Aughton K, Dack K, Pullen N. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist. Br J Pharmacol. 2011 Dec;164(7):1847-1856. View Source
